
Methyl 4-((6,7-dimethoxy-2-(4-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Derivative Formation
Research in the area of tetrahydroisoquinoline derivatives highlights innovative approaches to synthesizing complex heterocyclic compounds. For example, Sobarzo-Sánchez et al. (2010) explored new methods to create 6-oxoisoaporphine and tetrahydroisoquinoline derivatives using Bischler–Napieralski cyclization as a foundational step. This work emphasizes the versatility of tetrahydroisoquinoline structures in synthesizing diverse molecular frameworks, potentially opening avenues for pharmaceutical development (Sobarzo-Sánchez et al., 2010).
Crystallographic Studies
The investigation into the molecular and crystal structure of compounds related to Methyl 4-((6,7-dimethoxy-2-(4-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate provides essential insights into their physical and chemical properties. For instance, Kovalenko et al. (2019) described the synthesis and structural analysis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, offering a glimpse into the intricate hydrogen bonding and molecular conformations present in these compounds, which could inform their functionality and reactivity (Kovalenko et al., 2019).
Antiarhythmic Properties and Pharmacological Potential
The exploration of isoquinoline derivatives for their pharmacological properties is another vital area of research. Markaryan et al. (2000) synthesized tetrahydroisoquinolines with nitrophenyl groups, evaluating their antiarrhythmic properties. This study not only adds to the understanding of the cardiovascular effects of such compounds but also underscores the potential for developing new therapeutic agents (Markaryan et al., 2000).
Novel Syntheses Techniques
Innovative synthetic techniques for creating complex molecular structures from simpler precursors are crucial. Roberts et al. (1997) demonstrated the synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline, illustrating a formal total synthesis pathway for several alkaloid structures. Such methodologies not only enhance the efficiency of synthetic chemistry but also facilitate the creation of compounds with potential biological activity (Roberts et al., 1997).
Propriétés
IUPAC Name |
methyl 4-[[6,7-dimethoxy-2-(4-methyl-3-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O8/c1-17-5-6-20(13-23(17)30(33)34)27(31)29-12-11-19-14-25(35-2)26(36-3)15-22(19)24(29)16-38-21-9-7-18(8-10-21)28(32)37-4/h5-10,13-15,24H,11-12,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWUNRXRYWELPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

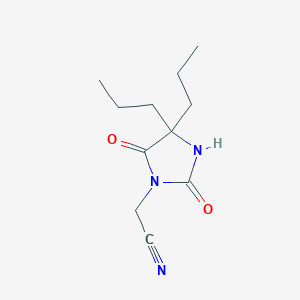
![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-3-(4-propoxyphenyl)propan-1-one](/img/structure/B2444236.png)
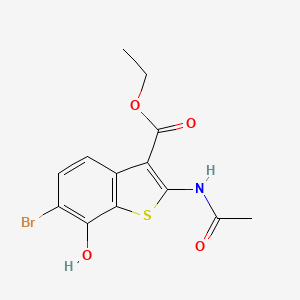
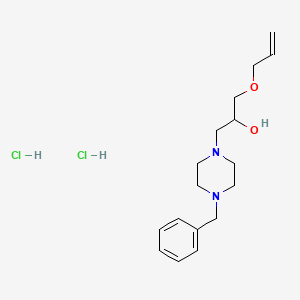
![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2444239.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({2-[(2-cyano-2-methylethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2444242.png)

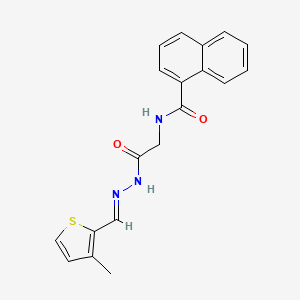
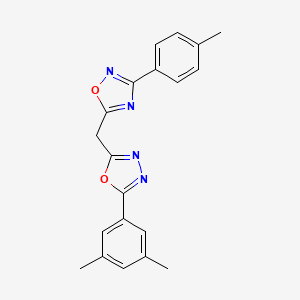
![2-(4-chlorophenoxy)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2444250.png)
![2-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-(methylthio)butanamide](/img/structure/B2444251.png)
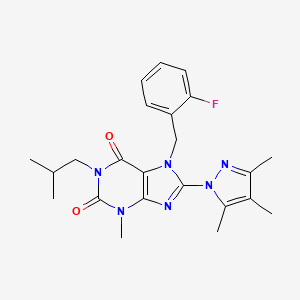
![N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)